molecular formula C11H18O2 B15429409 Cyclohexyl 2-methylbut-2-enoate CAS No. 90072-92-7

Cyclohexyl 2-methylbut-2-enoate

Cat. No.: B15429409
CAS No.: 90072-92-7
M. Wt: 182.26 g/mol
InChI Key: RLISQZUYYCISHH-UHFFFAOYSA-N
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Description

Cyclohexyl 2-methylbut-2-enoate is an ester derived from 2-methylbut-2-enoic acid (an α,β-unsaturated carboxylic acid) and cyclohexanol. The compound features a cyclohexyl group attached to the ester oxygen and a conjugated double bond in the acid moiety, which confers unique physicochemical properties.

Properties

CAS No.

90072-92-7

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

cyclohexyl 2-methylbut-2-enoate

InChI

InChI=1S/C11H18O2/c1-3-9(2)11(12)13-10-7-5-4-6-8-10/h3,10H,4-8H2,1-2H3

InChI Key

RLISQZUYYCISHH-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)OC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cyclohexyl 2-methylbut-2-enoate with structurally related esters, focusing on molecular features, physicochemical properties, and functional roles.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Source
This compound* C₁₁H₁₆O₂ 180.24 Cyclohexyl ester; α,β-unsaturated acid Inferred
Cyclohexyl butanoate C₁₀H₁₈O₂ 170.13 Cyclohexyl ester; saturated butanoic acid
Cyclohexyl 3-methylbutanoate C₁₁H₂₀O₂ 184.15 Cyclohexyl ester; branched saturated acid
Citronellyl trans-2-methyl-2-butenoate C₁₅H₂₆O₂ 238.19 Terpene-derived ester; α,β-unsaturated acid
Methyl 2-cyano-3-methylbut-2-enoate C₇H₉NO₂ 139.15 Cyano-substituted α,β-unsaturated ester

*Note: Data for this compound is inferred based on structural analogs.

Key Findings:

Structural Influence on Lipophilicity: Cyclohexyl esters (e.g., Cyclohexyl butanoate) generally exhibit higher lipophilicity compared to linear alkyl esters due to the bulky cyclohexyl group, enhancing membrane permeability in biological systems . The α,β-unsaturated system in this compound introduces electrophilic reactivity, making it susceptible to Michael additions or polymerization, unlike saturated analogs like Cyclohexyl butanoate .

Physicochemical Properties: The double bond in 2-methylbut-2-enoate reduces molecular weight compared to saturated analogs (e.g., Cyclohexyl 3-methylbutanoate: 184.15 vs. inferred 180.24 for the target compound). This difference may lower boiling points and alter solubility profiles . Cyano-substituted analogs (e.g., Methyl 2-cyano-3-methylbut-2-enoate) show higher polarity and reactivity due to the electron-withdrawing cyano group, contrasting with the methyl-substituted target compound .

Citronellyl trans-2-methyl-2-butenoate, a terpene ester, highlights the role of unsaturated esters in fragrance formulations, implying similar uses for this compound .

Research Implications and Gaps

  • Synthetic Accessibility: this compound may be synthesized via esterification of 2-methylbut-2-enoic acid with cyclohexanol, though reaction conditions (e.g., acid catalysis or enzymatic methods) require optimization to avoid side reactions from the conjugated double bond.
  • Stability Studies : The α,β-unsaturated system may confer instability under acidic or oxidative conditions, necessitating comparative stability assays with saturated analogs.
  • Biological Screening: No direct evidence links this compound to SARS-CoV-2 protease inhibition, but its structural similarity to pharmacophore-active cyclohexyl derivatives warrants further investigation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclohexyl 2-methylbut-2-enoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via esterification of 2-methylbut-2-enoic acid with cyclohexanol, typically using acid catalysts (e.g., sulfuric acid) under reflux. Alternative routes include transesterification of methyl 2-methylbut-2-enoate with cyclohexanol in the presence of a Lewis acid catalyst (e.g., titanium isopropoxide). Reaction optimization involves controlling temperature (70–90°C), solvent selection (e.g., toluene for azeotropic water removal), and catalyst loading (1–5 mol%) to maximize yield (>80%) and minimize side products like diesters. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester structure: δ ~5.3 ppm (olefinic protons), δ ~4.8 ppm (cyclohexyl methine), and carbonyl resonance at ~170 ppm in ¹³C NMR.
  • IR Spectroscopy : Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (conjugated alkene).
  • GC-MS/HPLC : GC-MS (non-polar column) quantifies purity and identifies volatile impurities. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses stability under varying pH conditions.
  • Elemental Analysis : Validates molecular formula (C₁₁H₁₈O₂) with <0.3% deviation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : SAR studies require systematic structural modifications, such as:

  • Substituent Variation : Replacing the cyclohexyl group with cyclopentyl or aromatic rings to assess steric/electronic effects on enzyme binding.
  • Ester Group Optimization : Testing tert-butyl or benzyl esters to modulate lipophilicity and membrane permeability.
  • In Vitro Assays : Use enzyme inhibition assays (e.g., esterases) or cell-based models (e.g., cancer cell lines) to quantify activity. For example, IC₅₀ values from dose-response curves can correlate structural changes with potency. Computational docking (AutoDock Vina) predicts binding modes to targets like hydrolases .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability or impurity interference. Solutions include:

  • Standardized Protocols : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media).
  • Impurity Profiling : LC-MS/MS identifies trace side products (e.g., hydrolyzed acid) that may skew activity.
  • Orthogonal Assays : Cross-validate antifungal activity using both agar diffusion (MIC) and broth microdilution (IC₉₀) methods. Meta-analysis of published data with standardized normalization (e.g., % inhibition relative to controls) clarifies trends .

Q. How can interactions between this compound and biological systems (e.g., proteins, membranes) be mechanistically investigated?

  • Methodological Answer :

  • Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to serum albumin or membrane receptors.
  • Peptide Reactivity Assays : Incubate the compound with glutathione or nucleophilic peptides to assess covalent adduct formation, a key step in skin sensitization.
  • Molecular Dynamics Simulations : GROMACS simulations model lipid bilayer penetration to predict membrane disruption potential.
  • In Vivo Toxicity Studies : Use murine models to evaluate acute toxicity (LD₅₀) and histopathological changes .

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